6-amino-1-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 6-amino-1-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 749219-03-2
VCID: VC11614671
InChI: InChI=1S/C13H15N3O2/c1-2-15-12(17)8-11(14)16(13(15)18)9-10-6-4-3-5-7-10/h3-8H,2,9,14H2,1H3
SMILES: CCN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2)N
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol

6-amino-1-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

CAS No.: 749219-03-2

Cat. No.: VC11614671

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

6-amino-1-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione - 749219-03-2

Specification

CAS No. 749219-03-2
Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
IUPAC Name 6-amino-1-benzyl-3-ethylpyrimidine-2,4-dione
Standard InChI InChI=1S/C13H15N3O2/c1-2-15-12(17)8-11(14)16(13(15)18)9-10-6-4-3-5-7-10/h3-8H,2,9,14H2,1H3
Standard InChI Key IXGULWUJEXSUBL-UHFFFAOYSA-N
SMILES CCN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2)N
Canonical SMILES CCN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Amino-1-benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 749219-03-2) belongs to the tetrahydropyrimidine family, a class of nitrogen-containing heterocycles. Its molecular formula is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 g/mol . The structure comprises a six-membered pyrimidine ring partially saturated at the 1,2,3,4 positions, substituted with:

  • A benzyl group (-CH₂C₆H₅) at the N1 position

  • An ethyl group (-CH₂CH₃) at the N3 position

  • An amino group (-NH₂) at the C6 position

The IUPAC name is 6-amino-1-benzyl-3-ethyl-2,4(1H,3H)-pyrimidinedione, reflecting its ketone groups at C2 and C4 .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number749219-03-2
Molecular FormulaC₁₃H₁₅N₃O₂
Molecular Weight245.28 g/mol
SMILES NotationCOCCNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N
InChI KeyIXGULWUJEXSUBL-UHFFFAOYSA-N

Synthesis and Manufacturing

Purification and Characterization

Post-synthetic purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol . Analytical characterization relies on:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C spectra confirm substituent positions and ring saturation .

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) verifies molecular weight .

  • Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) validate the dione and amino groups .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar organic solvents such as DMSO and methanol but limited solubility in water . Stability studies indicate decomposition above 200°C, with the lactam rings prone to hydrolysis under strongly acidic or basic conditions .

Table 2: Physicochemical Profile

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Solubility in DMSO>10 mg/mL
StabilityStable at RT, hygroscopic

Applications in Drug Discovery

Lead Compound Optimization

This compound serves as a scaffold for developing:

  • Antifolates: Analogues with improved DHFR affinity for treating bacterial infections and cancers.

  • Neuroprotective Agents: Benzyl-substituted derivatives targeting neurodegenerative pathways.

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